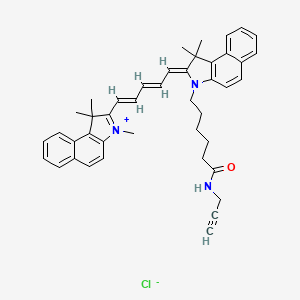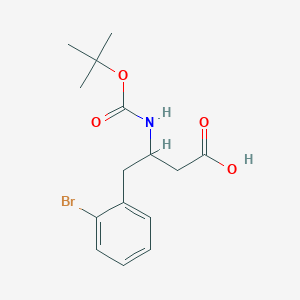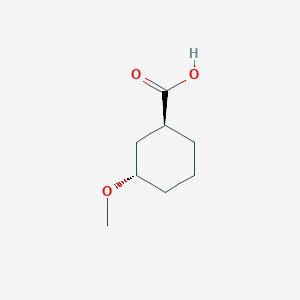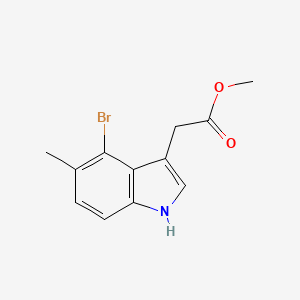![molecular formula C10H10N2O2S B12278834 2-[4-(Methylsulfonyl)phenyl]imidazole](/img/structure/B12278834.png)
2-[4-(Methylsulfonyl)phenyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methylsulfonyl)phenyl]imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-(methylsulfonyl)phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfonyl)phenyl]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring . Another approach includes the use of amido-nitriles and nickel-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2-[4-(Methylsulfonyl)phenyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Mecanismo De Acción
The primary mechanism of action for 2-[4-(methylsulfonyl)phenyl]imidazole involves the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins without affecting COX-1, thereby minimizing gastrointestinal side effects .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with a similar mechanism of action.
Rofecoxib: Previously used as a COX-2 inhibitor but withdrawn due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, also withdrawn for safety reasons
Uniqueness
2-[4-(Methylsulfonyl)phenyl]imidazole is unique due to its specific substitution pattern, which may offer different pharmacokinetic and pharmacodynamic properties compared to other COX-2 inhibitors. Its potential for reduced cardiovascular side effects, due to the presence of the methylsulfonyl group, is a significant area of interest .
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
2-(4-methylsulfonylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |
Clave InChI |
GZPQWYLRIOTJFB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)


![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)






